2-Amino-4-bromo-3-fluorobenzonitrile
Overview
Description
2-Amino-4-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-fluorobenzonitrile, followed by reduction to introduce the amino group. The reaction conditions often include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-4-bromo-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the creation of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism by which 2-Amino-4-bromo-3-fluorobenzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3-chlorobenzonitrile
- 2-Amino-4-bromo-3-iodobenzonitrile
- 2-Amino-4-bromo-3-methylbenzonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-bromo-3-fluorobenzonitrile is unique due to the presence of the fluoro substituent, which can significantly influence its reactivity and interaction with other molecules. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJOBZPUMLBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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